Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
Brand Name: Vulcanchem
CAS No.: 1596338-75-8
VCID: VC3422377
InChI: InChI=1S/C17H21BN2O3S/c1-11-8-12(18-22-16(2,3)17(4,5)23-18)6-7-13(11)20-15(21)14-9-24-10-19-14/h6-10H,1-5H3,(H,20,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CSC=N3)C
Molecular Formula: C17H21BN2O3S
Molecular Weight: 344.2 g/mol

Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

CAS No.: 1596338-75-8

Cat. No.: VC3422377

Molecular Formula: C17H21BN2O3S

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide - 1596338-75-8

Specification

CAS No. 1596338-75-8
Molecular Formula C17H21BN2O3S
Molecular Weight 344.2 g/mol
IUPAC Name N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C17H21BN2O3S/c1-11-8-12(18-22-16(2,3)17(4,5)23-18)6-7-13(11)20-15(21)14-9-24-10-19-14/h6-10H,1-5H3,(H,20,21)
Standard InChI Key GACBQPUDOXPASU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CSC=N3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CSC=N3)C

Introduction

Chemical Identity and Basic Properties

Structural Identification

Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide is an organic compound characterized by a complex molecular structure that combines several important functional groups. The compound's IUPAC name is N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxamide . This nomenclature highlights the primary structural components: a thiazole ring bearing a carboxylic acid derivative, connected via an amide bond to a phenyl ring that contains both a methyl substituent and a tetramethyl dioxaborolan group.

The compound is registered with CAS number 1596338-75-8 and has been cataloged in several chemical databases including PubChem (CID 123465393) . The molecular structure integrates heterocyclic and organoboron chemistry, making it potentially valuable for various chemical applications. The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a common structural feature in many biologically active compounds.

Physicochemical Properties

The compound possesses specific physicochemical properties that define its behavior in chemical reactions and biological systems. The key properties are summarized in Table 1 below:

Table 1: Physicochemical Properties of Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide

PropertyValueSource
Molecular FormulaC17H21BN2O3S
Molecular Weight344.2 g/mol
Standard InChIInChI=1S/C17H21BN2O3S/c1-11-8-12(18-22-16(2,3)17(4,5)23-18)6-7-13(11)20-15(21)14-9-24-10-19-14/h6-10H,1-5H3,(H,20,21)
Standard InChIKeyGACBQPUDOXPASU-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CSC=N3)C
Physical StateSolid (presumed based on similar compounds)

The compound contains several functional groups that contribute to its chemical reactivity. The dioxaborolan group is particularly significant as it can participate in various coupling reactions, most notably the Suzuki-Miyaura cross-coupling . The amide linkage provides potential for hydrogen bonding, which may influence the compound's solubility and binding interactions with biological targets. The methyl group on the phenyl ring can affect the electronic distribution and steric properties of the molecule.

Structural Components and Their Significance

The Thiazole Ring

The thiazole component of the molecule is a five-membered aromatic heterocycle containing one sulfur atom and one nitrogen atom. This structural feature is widely recognized for its importance in medicinal chemistry. Thiazole rings are found in numerous pharmaceutically active compounds and natural products. The thiazole moiety can contribute to a compound's biological activity through several mechanisms:

The carboxylic acid functionality connected to the thiazole ring forms an amide bond with the phenyl component, creating a rigid structural linkage that may be important for maintaining a specific molecular conformation. This rigidity could potentially enhance binding specificity to biological targets if the compound demonstrates pharmacological activity.

The Dioxaborolan Group

The tetramethyl- dioxaborolan-2-yl group is a protected form of a boronic acid. This functionality is particularly notable for its role in organic synthesis, especially in cross-coupling reactions. The dioxaborolan group serves as a masked reactive site that can be utilized in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds .

The presence of the dioxaborolan group suggests that this compound may function as an intermediate in multi-step synthetic pathways. The tetramethyl substitution pattern (4,4,5,5-tetramethyl) on the dioxaborolan ring refers to the popular pinacol boronate ester structure, which provides stability to the boron center while maintaining its reactivity under appropriate conditions.

This structural feature makes the compound valuable in synthetic organic chemistry, particularly for the construction of complex molecular architectures through selective carbon-carbon bond formation. The strategic position of this group on the phenyl ring allows for regioselective functionalization in subsequent synthetic steps.

Synthesis Methods

Suzuki-Miyaura Coupling Approach

The synthesis of thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide can be approached through several synthetic routes. One potential method involves a Suzuki-Miyaura palladium-catalyzed coupling reaction. This approach is supported by the literature on similar compounds, where boronic acid derivatives and thiazole-based precursors are employed in synthesis .

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For related compounds, as mentioned in the literature, this has involved "a Suzuki–Miyaura palladium-catalyzed coupling between the boronic acid 6 and the 2-thiazole bromide 7" . Adapting such an approach for the target compound would require appropriate precursors with the necessary substitution patterns.

Hantzsch Thiazole Synthesis

An alternative synthetic route could involve the Hantzsch thiazole synthesis, which is a well-established method for constructing the thiazole ring. This approach is mentioned in relation to similar compounds in the research literature . The Hantzsch thiazole synthesis typically involves the condensation of a thioamide or thiourea with an α-haloketone.

For the synthesis of related compounds, the literature mentions "a Hantzsch condensation with the appropriate reagent, thiourea, thioamides" . This suggests that a similar approach could be applicable to the synthesis of thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide, potentially starting from appropriate precursors that already contain the dioxaborolan group.

Comparative Analysis

Comparison with Related Thiazole Compounds

To better understand the potential properties and applications of thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide, it is valuable to compare it with related thiazole compounds. Table 2 presents a comparative analysis of the target compound with other thiazole derivatives.

Table 2: Comparative Analysis of Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesNotable Properties/Applications
Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amideC17H21BN2O3S344.2Thiazole ring, dioxaborolan group, amide linkagePotential use in cross-coupling reactions, possible biological activities
Thiazole-4,5-dicarboxylic acidC5H3NO4S173.15Thiazole ring with two carboxylic acid groupsVarious applications in synthesis of biologically active compounds
2-Boc-aminothiazole-4-carboxylic acidC9H12N2O4S~244 (estimated)Thiazole ring, Boc-protected amino group, carboxylic acidUsed in peptide synthesis and medicinal chemistry

This comparison highlights the structural diversity within the thiazole family of compounds and suggests potential applications based on the specific functionalities present in each molecule. The target compound's unique combination of a thiazole core with a dioxaborolan group makes it particularly interesting for applications requiring selective functionalization through carbon-carbon bond formation.

Structure-Function Relationships

The specific structural features of thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide can be correlated with potential functions and applications. The thiazole ring contributes to potential biological activities, as evidenced by numerous bioactive thiazole derivatives. The dioxaborolan group enables synthetic versatility through participation in cross-coupling reactions.

The amide linkage provides conformational rigidity and potential for hydrogen bonding interactions, which could be important for biological recognition. The methyl substituent on the phenyl ring may influence the compound's lipophilicity and steric properties, potentially affecting its behavior in both chemical reactions and biological systems.

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